molecular formula C59H72O33 B3028029 Tenuifoliose J CAS No. 147742-14-1

Tenuifoliose J

Cat. No.: B3028029
CAS No.: 147742-14-1
M. Wt: 1309.2 g/mol
InChI Key: IMBDWRYPYUQSAB-KLCVKJMQSA-N
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Description

Tenuifoliose J is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. This compound belongs to a group of acylated oligosaccharides known for their neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliose J involves the extraction of oligosaccharides from the roots of Polygala tenuifolia. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tenuifoliose J undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tenuifoliose J has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical behavior of oligosaccharide esters and their derivatives.

    Biology: Investigated for its neuroprotective effects, including its ability to protect neuronal cells from oxidative stress and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Tenuifoliose J exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Uniqueness of Tenuifoliose J: this compound is unique due to its specific acylation pattern and its potent neuroprotective effects. It has been shown to be more effective in certain neuroprotective assays compared to other similar compounds .

Properties

IUPAC Name

[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBDWRYPYUQSAB-KLCVKJMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H72O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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